8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine
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Overview
Description
“8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine” is a type of pyrido[2,3-d]pyrimidin-7(8H)-one . Pyrido[2,3-d]pyrimidines are privileged heterocyclic scaffolds that can provide ligands for several receptors in the body . They are similar to nitrogen bases present in DNA and RNA .
Synthesis Analysis
Pyrido[2,3-d]pyrimidin-7(8H)-ones can be synthesized from 5-acetyl-4-aminopyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, transform into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones involve the cyclization of 5-acetyl-4-aminopyrimidines . This process involves the acetyl methyl group and the amide carbonyl moiety .
Scientific Research Applications
Synthesis and Derivative Formation
- The synthesis of hydroxy-pyrrolizidines and indolizidines from cyclopropenones towards hyacinthacines, australines, and jenamidines involves the reaction of cyclic imines with a cyclopropenone, leading to pyrrolizidines and indolizidines, respectively. This method may allow access to compounds with cell-proliferation inhibitory and cell–cell adhesion inhibitory properties (Kondakal et al., 2012).
Biological Activity
- Synthesis and evaluation of a series of compounds related to the structural class indicated by your query showed some of them displaying moderate to weak fungicidal and insecticidal activity (Chen & Shi, 2008). This suggests that derivatives of your compound might also be explored for potential fungicidal or insecticidal properties.
Drug Development and Metabolism Studies
- A novel biotransformation study of an aminopyrrolidine to an aminopiperidine during the metabolism of a related compound indicates the involvement of both microsomal and cytosolic enzymes in the biotransformation process. This research could be relevant to understanding the metabolism and potential therapeutic applications of compounds with similar structures (Chen et al., 2011).
Antimicrobial and Antitubercular Activity
- The design, synthesis, and structure-activity relationships of compounds within a similar chemical space have been explored for potential antimalarial activity, suggesting that derivatives of your compound could be investigated for similar therapeutic uses (Rodrigues et al., 2009).
Future Directions
The field of pyrido[2,3-d]pyrimidines is rapidly growing . The construction of molecules containing heterocycles, which are linked directly or via a spacer, as well as fused heterocycles, and the further evaluation of their chemical properties and biological activity are areas of active research . The number of references containing compounds of general structure 2 have increased almost exponentially in the last 10 years .
Mechanism of Action
Target of Action
The primary target of this compound is Zeta-chain-associated protein kinase 70 kDa (ZAP-70) . ZAP-70 is a non-receptor tyrosine kinase belonging to the Syk family, mainly expressed in T lymphocytes and NK cells .
Mode of Action
Upon the activation of the T cell receptor (TCR) by an antigen, ZAP-70 is recruited by the ITAM motifs of CD3Z chains of the TCR complex and activated . The compound likely interacts with ZAP-70, affecting its phosphorylation and subsequent downstream signaling .
Biochemical Pathways
Once ZAP-70 is activated and phosphorylated, it phosphorylates LAT and SLP-76, which are responsible for the proliferation and survival of T lymphocytes . By interacting with ZAP-70, the compound could potentially affect these downstream pathways and their associated cellular responses .
Pharmacokinetics
Similar compounds have been described as orally bioavailable , suggesting that this compound may also have good absorption and bioavailability
Result of Action
Given its potential interaction with zap-70, it could potentially affect t cell proliferation and survival
Biochemical Analysis
Biochemical Properties
It is known that pyrido[2,3-d]pyrimidin-7(8H)-ones can interact with various enzymes and proteins . For instance, some compounds in this class have been found to inhibit Threonine Tyrosine Kinase (TTK), a key enzyme involved in cell division .
Cellular Effects
The cellular effects of 8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine are also not fully known. Compounds in the same class have been found to have significant effects on cell function. For example, some pyrido[2,3-d]pyrimidin-7(8H)-ones have been found to induce apoptosis in tumor cells .
Molecular Mechanism
It is likely that it exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. Similar compounds have been found to exhibit dose-dependent effects .
Metabolic Pathways
It is likely that it interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well studied. Its degree of lipophilicity, i.e., the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells .
Subcellular Localization
It is likely that it is directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Properties
IUPAC Name |
8-cyclopropyl-4-piperidin-1-ylpyrido[2,3-d]pyrimidin-7-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5/c16-13-7-6-12-14(19-8-2-1-3-9-19)17-10-18-15(12)20(13)11-4-5-11/h6-7,10-11,16H,1-5,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDHDZLWROCCRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C=CC(=N)N3C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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